2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid
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Overview
Description
2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-chlorophenylthiourea can react with 2-bromo-3-methylbutanoic acid under basic conditions to form the thiazole ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction. This can be achieved by treating the intermediate thiazole compound with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization or chromatography to obtain the pure product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable thiazole ring structure.
Comparison with Similar Compounds
2-aminothiazole: A simpler thiazole derivative with an amino group, used as a precursor in the synthesis of more complex thiazole compounds.
4-methylthiazole-5-carboxylic acid: Lacks the chlorophenyl group but shares the thiazole and carboxylic acid functionalities.
2-chlorophenylthiazole: Contains the chlorophenyl group but lacks the carboxylic acid functionality.
Uniqueness: 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorophenyl group enhances its ability to participate in substitution reactions, while the carboxylic acid group allows for further functionalization and derivatization.
This compound’s versatility makes it a valuable subject of study in various scientific disciplines, from organic synthesis to medicinal chemistry.
Properties
IUPAC Name |
2-(2-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZWKSKKXYOBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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